3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a brominated thiophene ring attached to a pyrazole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Pyrazole Ring: The brominated thiophene is then subjected to a cyclization reaction with hydrazine and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole or thiophene rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The brominated thiophene and pyrazole moieties can interact with biological macromolecules through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxylic acid: Lacks the pyrazole ring, making it less versatile in certain applications.
2-Methylpyrazole-3-carboxylic acid: Lacks the brominated thiophene ring, which may reduce its reactivity in substitution and coupling reactions.
5-(4-Bromophenyl)-2-methylpyrazole-3-carboxylic acid: Similar structure but with a bromophenyl group instead of a bromothiophene group.
Uniqueness
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a brominated thiophene ring and a pyrazole carboxylic acid moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different fields.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFVSWQLFXKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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